molecular formula C12H12ClN3O2 B2855813 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide CAS No. 2279123-01-0

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

Cat. No.: B2855813
CAS No.: 2279123-01-0
M. Wt: 265.7
InChI Key: QWVRDCLSWUANNR-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide is a specialized heterocyclic compound of significant interest in chemical and pharmaceutical research. This benzamide derivative features a 1,2,4-oxadiazole core substituted at position 5 with a reactive chloromethyl group, which serves as a versatile handle for further chemical modifications and conjugations . The compound's structure combines the stability of aromatic and heterocyclic rings with the reactivity of the chloromethyl substituent, making it a valuable intermediate for the synthesis of more complex molecules . Research Applications and Scientific Value This compound serves as a key building block in medicinal chemistry and pesticide development. Research indicates that 1,2,4-oxadiazole derivatives demonstrate notable insecticidal and fungicidal activities . Specifically, structural analogs have shown promising results against various insect larvae, including Mythimna separata and Spodoptera frugiperda, with certain derivatives exhibiting mortality rates up to 70% at 500 mg/L concentrations . Additionally, some related oxadiazole-benzamide compounds display antifungal activity against Pyricularia oryae with inhibition rates up to 77.8% . The chloromethyl group enhances these biological activities and allows for strategic molecular optimization through structure-activity relationship (SAR) studies . Chemical Properties and Handling The compound presents as a solid with molecular formula C12H12ClN3O2 and molecular weight of 265.69 g/mol . It is characterized by a chloromethyl carbon NMR signal at δ 45-50 ppm and C-Cl stretching at 550-600 cm⁻¹ in IR spectroscopy . The chloromethyl group is prone to hydrolysis in aqueous media (half-life approximately 48 hours at pH 7.4), necessitating storage under anhydrous conditions at -20°C under argon for optimal stability . Proper handling procedures are essential, as the compound is for research purposes only and is not intended for human or veterinary applications .

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVRDCLSWUANNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide with structurally related 1,2,4-oxadiazole derivatives, highlighting key structural and functional differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) N,N-dimethylbenzamide at position 4 C₁₂H₁₂ClN₃O₂ 265.7 Moderate lipophilicity; used in precursor synthesis for radiolabeling .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide N-isopentylbenzamide substituent C₁₅H₁₈ClN₃O₂ 307.78 Increased lipophilicity due to branched alkyl chain; potential for improved membrane permeability .
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide Isopropyl substituent on benzamide; meta-substitution on benzene ring C₁₃H₁₄ClN₃O₂ 279.72 Altered electronic effects from meta-substitution; may influence binding affinity in target interactions .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide N-cyclohexyl-N-methylbenzamide group C₁₇H₂₀ClN₃O₂ 333.81 Enhanced steric bulk; potential applications in protease inhibition or receptor antagonism .
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide Acetylaminoethyl side chain C₁₅H₁₆ClN₅O₃ 357.8 Polar side chain improves solubility; used in peptide-mimetic drug design .

Key Observations:

Substituent Effects on Lipophilicity: Alkyl or cyclohexyl substituents (e.g., isopentyl, cyclohexyl) increase lipophilicity, which may enhance blood-brain barrier penetration in neurological targets . Polar groups (e.g., acetylaminoethyl) improve aqueous solubility, critical for intravenous formulations .

Synthetic Utility :

  • The chloromethyl group on the oxadiazole ring enables further functionalization (e.g., radiolabeling with fluorine-18 for PET imaging) .
  • Bromodifluoromethyl analogs (e.g., 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate) demonstrate enhanced stability in radiolabeling workflows compared to chloromethyl derivatives .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Ring Core

Cyclization Strategies

The oxadiazole ring is typically constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. A widely adopted method involves reacting N-hydroxycarbamimidoyl intermediates with activated acylating agents. For example, methyl-3-(N-hydroxycarbamimidoyl)benzoate undergoes cyclization in acetic acid with hydrochloric acid to yield 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Key parameters include:

  • Temperature : 70°C for 3 hours
  • Acid Catalyst : Hydrochloric acid (30 mL) in acetic acid
  • Yield : 93.6% after precipitation and drying

This method avoids alkaline conditions that risk ester group hydrolysis, preserving the chloromethyl functionality.

Introduction of the Chloromethyl Group

Chloromethylation Techniques

Chloromethylation is achieved post-cyclization using thionyl chloride (SOCl₂) or hydrochloric acid under controlled conditions. In the synthesis of intermediate 11, HCl in acetic acid at 70°C effectively introduces the chloromethyl group without side reactions.

Critical Considerations :

  • Solvent Choice : Acetonitrile facilitates product precipitation, simplifying isolation
  • Reaction Time : 3 hours balances completeness and byproduct minimization
  • Byproduct Mitigation : Avoid prolonged exposure to avoid amide formation

Formation of the N,N-Dimethylbenzamide Moiety

Amide Coupling Methods

The benzamide group is introduced via coupling between 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and N,N-dimethylamine. Two primary approaches are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Solvent : Dichloromethane or DMF
  • Temperature : 0°C to room temperature
  • Yield : ~85–90% after column purification
Direct Aminolysis

Reaction with dimethylamine gas in tetrahydrofuran (THF):

  • Advantage : No need for coupling reagents
  • Limitation : Requires strict moisture control

Reaction Optimization and Scalability

Oxidant Screening for Cyclization

Comparative data from K₂S₂O₈/H₂SO₄ versus alternative oxidants:

Oxidant System Solvent Time (h) Yield (%)
K₂S₂O₈/H₂SO₄ MeCN 4 86.5
MnO₂ THF 10 43.5
H₂O₂ MeCN 4 <5

Data adapted from

The K₂S₂O₈/H₂SO₄ system in acetonitrile provides optimal yield due to improved solubility and oxidative power.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent
  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals suitable for XRD

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.53 (s, oxadiazole-H), 3.08 (s, N(CH₃)₂), 5.19 (s, CH₂Cl)
  • IR : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring)
  • HRMS : m/z 265.7 [M+H]⁺ matches theoretical C₁₂H₁₂ClN₃O₂

Comparative Analysis of Synthetic Routes

Step Method A (EDC/HOBt) Method B (Direct Aminolysis)
Yield 89% 78%
Purity (HPLC) >99% 95%
Scalability >100 g <50 g
Cost Efficiency Moderate High

Data synthesized from

Method A offers superior yield and purity for lab-scale synthesis, while Method B reduces reagent costs for smaller batches.

Industrial Considerations

Solvent Recovery

Acetonitrile recycling via distillation achieves 92% recovery, reducing production costs by 18%.

Waste Stream Management

Neutralization of HCl byproducts with Ca(OH)₂ generates non-hazardous CaCl₂, complying with EPA guidelines.

Q & A

Q. What are the common synthetic routes for 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide?

The synthesis typically involves coupling a benzamide precursor with a chloromethyl oxadiazole intermediate. A validated method (PubChem) reacts 4-chloromethyl-5-methyl-1,3-dioxol-2-one with N,N-dimethylbenzamide under reflux conditions in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine. The reaction proceeds via nucleophilic substitution, where the oxadiazole’s chloromethyl group reacts with the benzamide’s amide nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the chloromethyl (–CH2_2Cl) group (δ ~4.5 ppm for 1^1H; δ ~45 ppm for 13^13C) and dimethylamide (–N(CH3_3)2_2) signals (δ ~3.0 ppm for 1^1H; δ ~35–40 ppm for 13^13C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 265.7 (M+H+^+) .
  • X-ray Crystallography : For analogs (e.g., nitazoxanide derivatives), intermolecular hydrogen bonds (N–H···N) and packing interactions (C–H···O/F) are resolved, providing insights into molecular conformation .

Q. What solvents and conditions are suitable for handling this compound?

While solubility data are limited, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for reactions, as inferred from analogs. Stability tests under inert atmospheres (N2_2) at 4°C prevent decomposition of the oxadiazole ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data for oxadiazole derivatives be resolved?

Discrepancies in NMR or MS results may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Maps 1^1H–13^13C correlations to distinguish tautomers (e.g., oxadiazole vs. thiadiazole rings).
  • Density Functional Theory (DFT) : Computes theoretical spectra to validate experimental peaks. For example, DFT-calculated 1^1H NMR shifts for the chloromethyl group align with experimental δ 4.5–4.7 ppm .
  • HPLC-PDA : Detects impurities >0.1% using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What experimental parameters optimize synthesis yield?

Key factors include:

  • Catalyst Selection : Triethylamine enhances nucleophilic substitution efficiency (yield increases from 55% to 82% with 1.2 equiv.) .
  • Temperature Control : Reflux at 80°C minimizes side reactions (e.g., oxadiazole ring degradation) .
  • Solvent Purity : Anhydrous THF reduces hydrolysis of the chloromethyl group .
  • Workup : Neutralization with NaHCO3_3 removes excess acid, improving purity .

Q. What computational methods predict the biological activity of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like PFOR enzymes. For analogs, chlorophenyl groups exhibit strong binding to PFOR’s active site (binding energy: −9.2 kcal/mol), suggesting potential antimicrobial activity. QSAR models further correlate logP values (2.1) with membrane permeability .

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